molecular formula C7H5BrN2O B573109 7-Bromobenzo[d]isoxazol-3-amine CAS No. 1260860-32-9

7-Bromobenzo[d]isoxazol-3-amine

Cat. No.: B573109
CAS No.: 1260860-32-9
M. Wt: 213.034
InChI Key: UVIIPEZSYZNVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzo[d]isoxazol-3-amine is a heterocyclic compound with the molecular formula C7H5BrN2O. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-hydroxyacetamide with 4-bromo-2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF). The reaction is stirred for a specific duration to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield various substituted isoxazoles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

7-Bromobenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological activities, such as anticonvulsant and antimicrobial effects .

Comparison with Similar Compounds

  • 6-Bromobenzo[d]isoxazol-3-amine
  • 5-Bromobenzo[d]isoxazol-3-amine
  • 4-Bromobenzo[d]isoxazol-3-amine
  • 6-Fluorobenzo[d]isoxazol-3-amine
  • 5-Fluorobenzo[d]isoxazol-3-amine

Comparison: 7-Bromobenzo[d]isoxazol-3-amine is unique due to its specific bromine substitution at the 7-position, which can influence its reactivity and biological activity compared to other isomers. The position of the substituent can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from its analogs .

Biological Activity

7-Bromobenzo[d]isoxazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a building block for synthesizing more complex heterocyclic compounds and is utilized in various biological studies, particularly concerning enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 7-position of the benzo[d]isoxazole ring, which influences its reactivity and biological activity. The molecular formula is C7H6BrN3OC_7H_6BrN_3O with a molar mass of approximately 228.04 g/mol. Its unique structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions, which are essential for its applications in drug development and research.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their catalytic activities. Additionally, it may modulate receptor activities by altering signal transduction pathways, which is crucial for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cancer cell proliferation through apoptosis induction. In particular, it has been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing cell cycle arrest .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineIC50 (μg/ml)Mechanism of Action
This compoundHeLa20.5Induction of apoptosis
2d (Isoxazole derivative)Hep3B23G2/M phase delay
2e (Isoxazole derivative)MCF-715.48Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural features suggest interactions with bacterial targets, making it a candidate for developing new antibiotics. Preliminary studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria .

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of several isoxazole derivatives, including this compound, against various cancer cell lines such as MCF-7 (breast), HeLa (cervical), and Hep3B (liver). Results showed that this compound could significantly inhibit cell growth with an IC50 value comparable to established anticancer drugs .
  • Antimicrobial Studies : In another research project focusing on drug-resistant bacterial strains, derivatives of isoxazole were synthesized and tested for their ability to inhibit bacterial growth. The findings revealed that certain derivatives exhibited potent antibacterial properties, suggesting that modifications to the isoxazole structure could enhance efficacy against resistant strains .

Properties

IUPAC Name

7-bromo-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIPEZSYZNVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857493
Record name 7-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260860-32-9
Record name 7-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.